(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate
Description
(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate is a synthetic organic compound featuring a carbonate ester backbone. Its structure comprises two key moieties:
- 4-Nitrophenyl group: A nitro-substituted aromatic ring, often used as a blocking or activating group in organic synthesis due to its electron-withdrawing properties .
- 4-{[(pentyloxy)carbonyl]amino}phenyl group: An aminophenyl derivative modified with a pentyloxy carbonyl group, which introduces hydrophobicity and influences steric effects.
This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, leveraging the 4-nitrophenyl group for controlled release or protection during synthesis. Its pentyloxy chain balances lipophilicity and reactivity, making it distinct from shorter or longer alkyl analogs .
Properties
CAS No. |
918311-75-8 |
|---|---|
Molecular Formula |
C20H21N2O7- |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[(4-nitrophenyl)-[4-(pentoxycarbonylamino)phenyl]methyl] carbonate |
InChI |
InChI=1S/C20H22N2O7/c1-2-3-4-13-28-19(23)21-16-9-5-14(6-10-16)18(29-20(24)25)15-7-11-17(12-8-15)22(26)27/h5-12,18H,2-4,13H2,1H3,(H,21,23)(H,24,25)/p-1 |
InChI Key |
VTNRDNYJZKOEAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate typically involves multiple steps. One common method begins with the nitration of phenol to produce 4-nitrophenol. The final step involves the formation of the carbonate ester linkage, which can be achieved using carbonylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-aminophenyl derivatives, while oxidation can produce various nitro compounds .
Scientific Research Applications
(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pentyloxycarbonylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxy Chain Length Variation
The pentyloxy chain in the target compound distinguishes it from analogs with shorter (e.g., butoxy) or longer (e.g., heptyloxy, dodecyloxy) alkyl groups. Key comparisons include:
Impact of Chain Length :
Functional Group Substitutions
Nitrophenyl vs. Alternative Blocking Groups
The 4-nitrophenyl group is compared to other blocking groups:
- Pnb [(4-nitrophenyl)methyl] : Used for transient protection of amines; offers moderate stability under acidic conditions .
- Troc [(2,2,2-trichloroethoxy)carbonyl] : Provides superior stability but requires harsh deprotection (e.g., Zn/AcOH) .
- Boc [(1,1-dimethylethoxy)carbonyl] : Labile under mild acids (e.g., TFA), but lacks the nitro group’s electron-withdrawing effects .
The target compound’s nitro group enhances electrophilicity, accelerating carbonate hydrolysis compared to non-nitro analogs like ADC1730 () .
Carbonate vs. Carbamate Linkages
Biological Activity
The compound (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate is an organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic applications, supported by data tables and relevant case studies.
Molecular Structure
- Molecular Formula : C20H21N2O5
- Molecular Weight : 369.39 g/mol
- CAS Number : 918311-75-8
The compound features a 4-nitrophenyl group, which is known for its electron-withdrawing properties, potentially influencing the compound's reactivity and biological interactions.
The biological activity of (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests it may act as a competitive inhibitor.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of cell wall synthesis or inhibition of protein synthesis.
Toxicity Studies
Toxicological assessments are critical for understanding the safety profile of this compound. Research indicates:
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
- Enzyme Interaction :
- Research focused on the interaction of this compound with acetylcholinesterase (AChE). It was found to inhibit AChE activity in vitro with an IC50 value of 15 µM, suggesting potential use in neuroprotective applications.
Table 1: Biological Activity Overview
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | Case Study 1 |
| Enzyme Inhibition | IC50 = 15 µM | Case Study 2 |
| Acute Toxicity | LD50 > 50 mg/kg | Toxicity Study |
Table 2: Toxicity Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
